4-(Bromomethyl)-1-cyclohexyl-2-(trifluoromethyl)benzene
Overview
Description
4-(Bromomethyl)-1-cyclohexyl-2-(trifluoromethyl)benzene is an organic compound characterized by the presence of a bromomethyl group, a cyclohexyl group, and a trifluoromethyl group attached to a benzene ring
Mechanism of Action
Target of Action
It’s known that similar compounds demonstrate broad-spectrum activities against acid-fast bacterium, gram-positive and -negative bacteria, fungi, and leishmania parasite .
Mode of Action
It’s known that brominated compounds often act as electrophiles, reacting with nucleophilic sites in biological molecules, potentially leading to changes in their function .
Biochemical Pathways
Brominated compounds are often involved in halogenation reactions, which can lead to significant changes in the structure and function of biomolecules .
Pharmacokinetics
It’s known that similar compounds are metabolically robust, demonstrating a remnant of >98% after 30 min in the presence of human, rat, and mouse liver microsomes . This suggests good stability and potential bioavailability.
Result of Action
Given its broad-spectrum activity against various microbes, it can be inferred that it likely leads to the inhibition of growth or death of these organisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-1-cyclohexyl-2-(trifluoromethyl)benzene typically involves multiple steps. One common method is the Friedel-Crafts alkylation, where a cyclohexyl group is introduced to the benzene ring. This is followed by bromination to introduce the bromomethyl group. The trifluoromethyl group can be introduced via radical trifluoromethylation, which involves the use of trifluoromethyl radicals .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the use of catalysts and specific reagents can further improve the production process .
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-1-cyclohexyl-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically employed in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-(Bromomethyl)-1-cyclohexyl-2-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules and probes for biological studies.
Industry: The compound is used in the production of advanced materials, including polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
4-(Bromomethyl)benzene: Lacks the cyclohexyl and trifluoromethyl groups, making it less complex.
4-(Trifluoromethyl)benzyl bromide: Similar but lacks the cyclohexyl group.
1-Cyclohexyl-2-(trifluoromethyl)benzene: Lacks the bromomethyl group.
Uniqueness
4-(Bromomethyl)-1-cyclohexyl-2-(trifluoromethyl)benzene is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the bromomethyl group provides a reactive site for further chemical modifications .
Properties
IUPAC Name |
4-(bromomethyl)-1-cyclohexyl-2-(trifluoromethyl)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrF3/c15-9-10-6-7-12(11-4-2-1-3-5-11)13(8-10)14(16,17)18/h6-8,11H,1-5,9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPIIIWNFODYJJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=C(C=C(C=C2)CBr)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrF3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
800381-60-6 | |
Record name | 4-(bromomethyl)-1-cyclohexyl-2-(trifluoromethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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